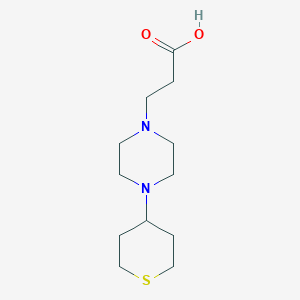
1-(2-乙基丁基)吡咯烷-3-羧酸
描述
1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylbutyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
吡咯烷衍生物由于其多功能性而广泛应用于药物发现 . 它们用于获得用于治疗各种人类疾病的化合物 . 由于sp3杂化,这种饱和支架的兴趣因能够有效探索药效团空间而得到增强 .
对映体富集化合物的合成
吡咯烷-3-羧酸衍生物可以通过不对称迈克尔加成反应合成 . 该方法已被用于简洁地合成高度对映体富集的5-烷基取代吡咯烷-3-羧酸 .
杀真菌剂
吡咯亚基是吡咯烷的组成部分,在杀真菌剂的创建中具有应用 . 这些化合物可以抑制真菌的生长,使其在农业和医药中发挥作用 .
抗生素
吡咯亚基也用于抗生素的开发 . 这些药物用于治疗细菌感染,开发新型抗生素对于对抗耐抗生素细菌至关重要 .
抗炎药
含有吡咯亚基的化合物可用于创建抗炎药 . 这些药物可以帮助减少体内的炎症和疼痛 .
降胆固醇药物
吡咯亚基用于开发可以降低胆固醇的药物 . 高胆固醇是心脏病的危险因素,因此这些药物对于维持心脏健康至关重要 .
抗肿瘤药
吡咯亚基用于抗肿瘤药的开发 . 这些药物可以抑制肿瘤的生长,使其在癌症治疗中发挥作用 .
逆转录酶抑制
含有吡咯亚基的化合物可以抑制逆转录酶 . 这种酶在 HIV 的复制中至关重要,因此抑制它对于 HIV 的治疗可能是有用的 .
属性
IUPAC Name |
1-(2-ethylbutyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBSTBZFCRIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)

![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)



![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)

